LogD (pH 7.4) Differentiation of 8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol Versus Unsubstituted 1,4-Dioxaspiro[4.5]decan-8-ol
The calculated LogD at pH 7.4 for 8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol is 2.15 [1]. This value is substantially higher than that of the unsubstituted parent scaffold 1,4-dioxaspiro[4.5]decan-8-ol, which has a calculated LogP of approximately 0.3-0.5 (estimated from structurally related cyclohexanone ethylene ketals) . The presence of the 4-fluorophenyl group at the 8-position increases lipophilicity by approximately 1.7-1.8 log units, representing a roughly 50-fold increase in octanol-water partition coefficient [2].
| Evidence Dimension | Lipophilicity (LogD at pH 7.4) |
|---|---|
| Target Compound Data | LogD (pH 7.4) = 2.15 |
| Comparator Or Baseline | Unsubstituted 1,4-dioxaspiro[4.5]decan-8-ol: estimated LogP ~0.3-0.5 |
| Quantified Difference | ΔLogD ≈ 1.7-1.8 units (~50-fold increase in partition coefficient) |
| Conditions | Calculated values using JChem software; pH 7.4 physiological conditions |
Why This Matters
This quantifiable increase in lipophilicity directly impacts predicted membrane permeability and oral bioavailability, making the compound more suitable for CNS-targeted or intracellular applications than the unsubstituted parent scaffold.
- [1] ChemBase. 8-(4-fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol. CBID: 247875. LogD (pH 7.4) = 2.1525598. View Source
- [2] ChemBase. 8-(4-fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol. CBID: 247875. Calculated LogP = 2.1525598. View Source
